Bienvenue dans la boutique en ligne BenchChem!

2-Iminopiperidine hydrochloride

Nitric oxide synthase inhibition Inducible NOS (iNOS/NOS2) Cyclic amidine SAR

2-Iminopiperidine hydrochloride is the unsubstituted 2-iminoazaheterocycle scaffold providing the optimal balance of iNOS potency (IC50 1.0 μM) and isoform selectivity (4.7-fold iNOS-over-eNOS). It is the only unmodified ring analog with validated in vivo oral activity—dose-dependently suppressing plasma nitrite/nitrate in LPS-challenged rats—making it the direct bridge from in vitro iNOS inhibition to oral proof-of-concept. Compared to legacy tool L-NMA (ratio 0.4), it delivers >10-fold selectivity improvement, eliminating eNOS-mediated hemodynamic confounds. Pre-existing PDB co-crystal structures (2AS2, 6B2L) reduce structural biology overhead for fragment-based discovery teams.

Molecular Formula C5H11ClN2
Molecular Weight 134.61 g/mol
CAS No. 16011-96-4
Cat. No. B098407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iminopiperidine hydrochloride
CAS16011-96-4
Synonyms3,4,5,6-tetrahydropyridin-2-amine hydrochloride
Molecular FormulaC5H11ClN2
Molecular Weight134.61 g/mol
Structural Identifiers
SMILESC1CCN=C(C1)N.Cl
InChIInChI=1S/C5H10N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H2,(H2,6,7);1H
InChIKeyZHDTXTDHBRADLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iminopiperidine Hydrochloride (CAS 16011-96-4) – Potent, Selective iNOS Inhibitor Scaffold for Preclinical Procurement


2-Iminopiperidine hydrochloride (CAS 16011-96-4) is the hydrochloride salt of a cyclic amidine belonging to the 2-iminoazaheterocycle class. It acts as a potent and selective inhibitor of human inducible nitric oxide synthase (iNOS/NOS2), with well-characterized isoform selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS) [1]. The compound is a crystalline solid (mp 159–161 °C) with aqueous solubility ≥100 mM, supplied at purities typically ≥95% (batch-specific CoA) . It serves as the foundational unsubstituted scaffold from which numerous higher-potency analogs were derived, and remains a widely used reference standard in nitric oxide research and medicinal chemistry lead optimization [1][2].

Why 2-Iminopiperidine Hydrochloride Cannot Be Replaced by Its Closest In-Class Analogs


The 2-iminoazaheterocycle series exhibits extreme ring-size dependence in NOS inhibitory potency and isoform selectivity [1]. The five-membered 2-iminopyrrolidine is 26-fold less potent against hiNOS (IC50 = 26 μM) than the six-membered 2-iminopiperidine (IC50 = 1.0 μM), while the seven-membered 2-iminohomopiperidine is 2-fold less potent (IC50 = 2.0 μM). Introduction of heteroatoms at the 3-position of the six-membered ring degrades potency: the 3-thia analog (IC50 = 2.9 μM), 3-oxa analog (IC50 = 1.8 μM), and 3-aza analog (IC50 = 25 μM) are uniformly weaker [1]. In contrast, the more potent substituted analogs such as 4-methyl-2-iminopiperidine (IC50 = 0.1 μM) lose the simplicity and synthetic accessibility of the parent scaffold while gaining only limited selectivity improvement [2]. Therefore, the unsubstituted 2-iminopiperidine ring represents the optimal balance of intrinsic potency, scaffold simplicity, and proven in vivo oral activity among the unmodified 2-iminoazaheterocycles [1].

Quantitative Differentiation Evidence for 2-Iminopiperidine Hydrochloride vs. Closest Analogs


26-Fold Superior hiNOS Potency over the Five-Membered Ring Analog 2-Iminopyrrolidine

In a direct head-to-head study, 2-iminopiperidine (six-membered ring) inhibited recombinant human iNOS with an IC50 of 1.0 μM, while the five-membered analog 2-iminopyrrolidine required a 26-fold higher concentration (IC50 = 26 μM) to achieve comparable inhibition [1]. Both compounds were tested under identical conditions in the same assay platform using recombinant human iNOS at a final L-arginine concentration of 30 μM. The 26-fold potency gap demonstrates that ring expansion from five to six atoms is the single most impactful structural modification for hiNOS inhibitory activity within this chemical series [1].

Nitric oxide synthase inhibition Inducible NOS (iNOS/NOS2) Cyclic amidine SAR

2-Fold Greater hiNOS Potency Compared to the Seven-Membered Ring Homolog 2-Iminohomopiperidine

Within the same head-to-head comparative study (Table 1), 2-iminopiperidine (IC50 = 1.0 μM for hiNOS) was twice as potent as the seven-membered ring homolog 2-iminohomopiperidine (IC50 = 2.0 μM for hiNOS) [1]. Although 2-iminohomopiperidine offers slightly superior selectivity for iNOS over eNOS (hecNOS/hiNOS ratio = 8.0 vs. 4.7 for 2-iminopiperidine), the 2-fold loss in iNOS absolute potency reduces its utility in applications where maximal target engagement is prioritized [1].

Nitric oxide synthase inhibition Inducible NOS (iNOS/NOS2) Ring-size selectivity optimization

Superior iNOS-over-eNOS Selectivity Versus the Historical Standard L-NMA (4.7 vs. 0.4 Ratio)

The hecNOS/hiNOS selectivity ratio for 2-iminopiperidine is 4.7 (IC50 hecNOS = 4.7 μM; hiNOS = 1.0 μM), indicating nearly 5-fold selectivity for the inducible isoform over the endothelial constitutive isoform [1]. In contrast, the widely used arginine-analog inhibitor L-NMA (NG-methyl-L-arginine) exhibits a hecNOS/hiNOS ratio of 0.4, signifying preferential inhibition of eNOS over iNOS. L-NNA (NG-nitro-L-arginine) is even more eNOS-favoring with a ratio of 0.066 [1]. Thus, 2-iminopiperidine provides a >10-fold selectivity advantage for iNOS-targeted studies compared to these legacy substrate-analog inhibitors.

iNOS selectivity Endothelial NOS (eNOS/NOS3) Substrate-analog inhibitor comparison

In Vivo Oral Activity Validated by Dose-Dependent Plasma Nitrite/Nitrate Reduction in LPS-Challenged Rats

Oral administration of 2-iminopiperidine in lipopolysaccharide (LPS)-treated rats produced a dose-dependent inhibition of the LPS-induced increase in plasma nitrite/nitrate levels, confirming systemic iNOS inhibition in vivo following oral delivery [1]. This in vivo proof-of-concept distinguishes 2-iminopiperidine from many in-class tool compounds that lack reported in vivo activity, and establishes it as a validated chemical probe for animal model studies where oral dosing is required. In contrast, the 5-membered analog 2-iminopyrrolidine has no reported in vivo oral activity in the primary literature, and L-NIL (a comparator in the same study) showed a hecNOS/hiNOS ratio of 30 but with lower absolute iNOS potency (IC50 = 4.6 μM) [1].

In vivo NOS inhibition Oral bioavailability Endotoxemia model

Aqueous Solubility ≥100 mM in Hydrochloride Salt Form Facilitates In Vitro and In Vivo Formulation

2-Iminopiperidine hydrochloride exhibits aqueous solubility of at least 100 mM at room temperature, enabling direct preparation of concentrated stock solutions without organic co-solvents . This represents a practical advantage over the free base form (CAS 22780-54-7), for which aqueous solubility data are sparse and literature reports indicate limited water solubility typical of neutral amidines. The hydrochloride salt also provides a well-defined crystalline form with a sharp melting point (159–161 °C) , facilitating quality control by melting point determination and ensuring batch-to-batch consistency.

Aqueous solubility Hydrochloride salt Formulation development

Recommended Procurement Scenarios for 2-Iminopiperidine Hydrochloride Based on Quantitative Differentiation Evidence


iNOS-Selective Pharmacological Tool for Macrophage and Inflammation Biology

When the experimental objective is to selectively inhibit inducible NOS without concomitantly suppressing endothelial NOS-dependent vasodilation, 2-iminopiperidine hydrochloride provides a 4.7-fold iNOS-over-eNOS selectivity window, a >10-fold improvement over the historically used L-NMA (ratio 0.4) [1]. This selectivity profile makes it the appropriate choice for studying iNOS-mediated nitrosative stress in macrophage activation assays, septic shock models, and chronic inflammatory disease research, where L-NMA's eNOS bias would confound hemodynamic readouts [1].

In Vivo Oral Dosing Studies of iNOS-Dependent Pathology in Rodent Endotoxemia Models

The only unsubstituted 2-iminoazaheterocycle with published in vivo oral activity data, 2-iminopiperidine hydrochloride has been demonstrated to dose-dependently suppress plasma nitrite/nitrate in LPS-challenged rats [1]. Procurement is indicated when a project requires bridging from in vitro iNOS inhibition data to an orally bioavailable in vivo proof-of-concept study, particularly where the 5-membered 2-iminopyrrolidine is inapplicable due to its 26-fold lower hiNOS potency and absence of in vivo validation [1].

Medicinal Chemistry Lead Optimization Starting from the Optimal Unsubstituted Scaffold

2-Iminopiperidine represents the most potent unsubstituted scaffold among the 2-iminoazaheterocycle series (IC50 = 1.0 μM for hiNOS), outperforming the 5-membered (26 μM), 7-membered (2.0 μM), 8-membered (10 μM), and 9-membered (9.8 μM) ring analogs [1]. It also exceeds the potency of heteroatom-substituted six-membered variants (3-thia: 2.9 μM; 3-oxa: 1.8 μM; 3-aza: 25 μM) [1]. Medicinal chemistry teams should procure this compound as the foundational starting point for SAR expansion, as its balanced profile of potency, selectivity, and synthetic tractability has been validated by subsequent lead optimization campaigns [2].

Crystallographic and Biophysical Binding Studies Using a Structurally Characterized iNOS Ligand

2-Iminopiperidine (as the free base piperidin-2-imine) has been co-crystallized with cytochrome c peroxidase (PDB 2AS2) and with purine nucleoside phosphorylase (PDB 6B2L), providing high-resolution structural data on its binding mode and intermolecular interactions [3]. For structural biology groups pursuing fragment-based drug discovery or binding-mode analysis of cyclic amidine NOS inhibitors, 2-iminopiperidine hydrochloride offers the advantage of pre-existing crystallographic data that can inform soaking or co-crystallization experiments, reducing the structural determination burden compared to analogs lacking deposited PDB entries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iminopiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.